molecular formula C6H9NO2 B047508 (S)-1-(5-methylisoxazol-3-yl)ethanol CAS No. 119596-06-4

(S)-1-(5-methylisoxazol-3-yl)ethanol

Cat. No.: B047508
CAS No.: 119596-06-4
M. Wt: 127.14 g/mol
InChI Key: BRPQABWKQYZYQC-YFKPBYRVSA-N
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Description

(S)-1-(5-Methylisoxazol-3-yl)ethanol is a chiral alcohol compound featuring an isoxazole ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Methylisoxazol-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-methylisoxazole-3-carbaldehyde using chiral catalysts or reagents to achieve the desired enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high yield and enantiomeric excess.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield various derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: 5-Methylisoxazole-3-carbaldehyde or 5-methylisoxazole-3-carboxylic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(S)-1-(5-Methylisoxazol-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylisoxazol-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    ®-1-(5-Methylisoxazol-3-yl)ethanol: The enantiomer of the compound, with different stereochemistry.

    5-Methylisoxazole-3-carbaldehyde: The aldehyde precursor used in the synthesis of (S)-1-(5-Methylisoxazol-3-yl)ethanol.

    5-Methylisoxazole-3-carboxylic acid: An oxidized derivative of the compound.

Uniqueness: this compound is unique due to its chiral nature and the presence of the isoxazole ring, which imparts specific chemical and biological properties. Its enantiomeric purity is crucial for applications in medicinal chemistry, where the (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

Properties

IUPAC Name

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQABWKQYZYQC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119596-06-4
Record name (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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